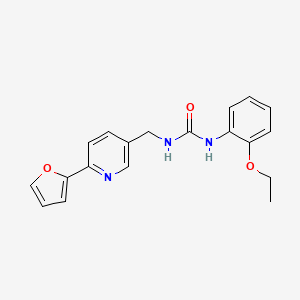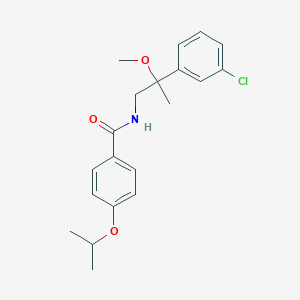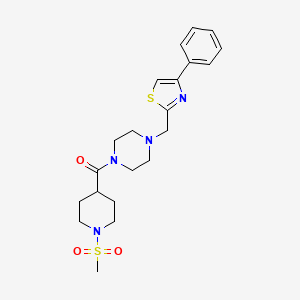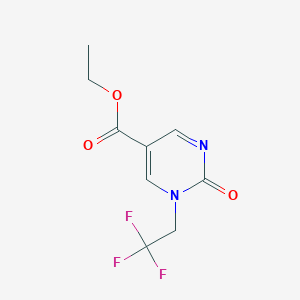![molecular formula C9H11N2NaO3 B2389244 sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate CAS No. 2097935-58-3](/img/structure/B2389244.png)
sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 'Ro 20-1724' and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate inhibits the activity of PDEs by binding to the catalytic site of these enzymes. This results in an increase in intracellular levels of cyclic nucleotides such as cAMP and cGMP, which in turn leads to various physiological effects such as smooth muscle relaxation, bronchodilation, and vasodilation.
Biochemical and Physiological Effects:
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has been shown to have various biochemical and physiological effects. This compound is known to induce smooth muscle relaxation in various tissues such as the bronchi, blood vessels, and corpus cavernosum. This results in bronchodilation, vasodilation, and improved erectile function. Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of PDEs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations is that it has a short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate. One of the potential areas of research is the development of more potent and selective PDE inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate in the treatment of other diseases such as heart failure and pulmonary hypertension. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various physiological processes.
Conclusion:
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit the activity of PDEs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Synthesemethoden
The synthesis of sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate involves the reaction of imidazole-4-carboxylic acid with 2-methylene-1,3-dioxolan in the presence of sodium hydroxide. The resulting compound is then purified and isolated using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound is known to inhibit the activity of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP. Due to its PDE inhibitory activity, sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate has been investigated for its potential use in treating various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.
Eigenschaften
IUPAC Name |
sodium;1-(oxolan-2-ylmethyl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.Na/c12-9(13)8-5-11(6-10-8)4-7-2-1-3-14-7;/h5-7H,1-4H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUBUPFSBMSOR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=C2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)
![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)
![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)
![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)
![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)
![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)



